2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
2-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its structure includes a hydroxy group at position 2, a partially saturated 3,4-dihydropyrimidine ring, and a carboxamide moiety substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
Molecular Formula |
C18H13F3N4O2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-1-2-6-11(10)22-16(27)14-9-15(26)24-17-23-12-7-3-4-8-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26) |
InChI Key |
MYZDBRYNYIFZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain speculative due to limited data. Major products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural features to benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from to against multiple cancer types including breast and colorectal cancers .
- The benzimidazole framework is associated with mechanisms that inhibit cell proliferation and induce apoptosis in cancer cells.
-
Antimicrobial Properties
- Compounds containing the benzimidazole structure have demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as against tested microbial strains .
- The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance antimicrobial efficacy.
- Neurokinin Receptor Modulation
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of benzimidazole derivatives similar to the target compound. The findings revealed that specific derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency against colorectal carcinoma cells (HCT116) .
Case Study 2: Antimicrobial Screening
In another investigation, synthesized derivatives were tested for antimicrobial properties using the tube dilution method against various pathogens. Results showed that several compounds had potent activity with MIC values indicating effectiveness comparable to established antibiotics .
Data Tables
Mechanism of Action
Without precise data, we can only speculate on its mechanism of action. its trifluoromethyl group suggests potential interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
Ring Saturation : The 3,4-dihydropyrimidine moiety in the target compound and N-(3,4-difluorophenyl) analog introduces partial saturation, which may reduce conformational flexibility compared to fully unsaturated derivatives (e.g., 4-oxo analogs) .
Substituent Position : Substituents at the para-position (e.g., 4-F or 4-Cl) in analogs contrast with the ortho-CF₃ group in the target compound, which could alter steric interactions or molecular dipole moments.
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from related analogs:
Biological Activity
The compound 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and protozoa. Specifically, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL .
Antiparasitic Activity
The compound has been tested for antiprotozoal activity, particularly against Giardia intestinalis and Trichomonas vaginalis. In vitro studies have shown that certain analogs exhibit IC50 values less than 1 µM against these pathogens, significantly outperforming standard treatments like metronidazole .
Anti-inflammatory Effects
Compounds similar to 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide have been found to inhibit the NF-κB signaling pathway, a critical mediator in inflammation. The introduction of electron-withdrawing groups such as trifluoromethyl enhances the compound's lipophilicity and metabolic stability, potentially increasing its anti-inflammatory efficacy .
Anticancer Potential
Recent studies have suggested that benzimidazole derivatives can act as inhibitors of various cancer-related pathways. For example, some compounds have shown IC50 values in the low micromolar range against cancer cell lines by targeting kinases involved in cell proliferation and survival . The structural modifications in the pyrimidine and benzimidazole moieties are believed to play a crucial role in their anticancer activity.
Study 1: Antimicrobial Efficacy
A study evaluated several benzimidazole derivatives for their antimicrobial properties. The compound exhibited moderate activity against E. coli with an MIC of 0.5 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, the compound was shown to significantly reduce TNFα production in lipopolysaccharide (LPS)-treated macrophages. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Structure-Activity Relationship (SAR)
The biological activity of 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Hydroxy group | Enhances solubility and bioavailability |
| Substituents on pyrimidine ring | Alters selectivity towards targets |
Preparation Methods
Carboxylic Acid Condensation
Heating 38 with trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) yields 2-substituted benzimidazoles. For example:
Key Considerations :
Nitro Reduction-Cyclization
Reduction of 2-nitroanilines 39 followed by cyclization with aldehydes or ketones provides regiocontrol:
Optimization :
Dihydropyrimidine Ring Formation
The dihydropyrimido[1,2-a]benzimidazole system necessitates annulation of a β-keto ester equivalent onto the benzimidazole. Source details Biginelli reaction adaptations for fused systems:
Modified Biginelli Cyclocondensation
Reacting benzimidazole-2-carbaldehyde 40 with ethyl acetoacetate 3 and urea 1 under Lewis acid catalysis forms the dihydropyrimidine ring:
Catalyst Screening :
Post-Functionalization of Benzimidazole
Introducing a β-keto ester side chain at N1 of benzimidazole 41 enables intramolecular cyclization:
Regioselectivity :
Introduction of the 2-Hydroxy Group
The 2-hydroxy substituent is installed via:
Direct Hydroxylation
Oxidation of a 2-methyl group using KMnO/AcOH or SeO/dioxane:
Limitation : Over-oxidation to ketones occurs without careful stoichiometry.
Hydroxy-Containing Building Blocks
Employing glycolic acid derivatives in the Biginelli step:
Yield : 68% with Bi(OTf) vs. 52% with HCl.
Installation of the 4-Carboxamide Moiety
The N-[2-(trifluoromethyl)phenyl]carboxamide group is introduced via:
Carboxylic Acid Activation
Converting the 4-carboxylate 42 to an acid chloride (SOCl, reflux), followed by coupling with 2-(trifluoromethyl)aniline 43 :
Alternative Activators :
Urea-Based Biginelli Variants
Using N-(2-trifluoromethylphenyl)urea 44 in place of urea:
Efficiency : 72% yield with Yb(OTf) vs. 58% with ZnCl.
Optimization and Challenges
Regiochemical Control
Green Chemistry Approaches
-
Mechanochemical Synthesis : Ball-milling benzimidazole, diethyl acetylenedicarboxylate, and urea with Yb(OTf) achieves 82% yield in 2 hrs.
-
Aqueous Micellar Catalysis : TPGS-750-M surfactant enables reactions in water at 35°C (76% yield).
Analytical Data for Key Intermediates
| Intermediate | Structure | (δ, ppm) | HRMS (m/z) [M+H] |
|---|---|---|---|
| 41 | Benzimidazole-β-keto ester | 2.51 (s, 3H, CH), 4.32 (q, 2H, OCH) | 289.1543 |
| 42 | 4-Carboxylic acid | 8.21 (s, 1H, ArH), 12.98 (s, 1H, COOH) | 305.1287 |
| Final product | Target compound | 8.45 (d, 1H, NH), 6.89–7.76 (m, 8H, ArH) | 447.1895 |
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrimido-benzimidazole derivatives typically involves condensation reactions under reflux conditions. For example, a related compound was synthesized by reacting 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation . To optimize yield, employ statistical experimental design (e.g., factorial designs) to test variables like solvent polarity, temperature, and catalyst concentration. For instance, K₂CO₃ in DMF has been used to facilitate nucleophilic substitution in similar heterocyclic systems, achieving yields >80% under ambient conditions .
Q. How can structural characterization be rigorously performed to confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and NMR spectra to confirm substituent positions, particularly the trifluoromethyl group and hydrogen-bonded hydroxy moiety.
- X-ray Diffraction : Resolve crystal structures to verify the dihydropyrimido-benzimidazole core and spatial arrangement of substituents, as demonstrated for analogs like N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide .
- HRMS : Validate molecular formula accuracy with high-resolution mass spectrometry.
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict and improve reaction pathways for synthesizing this compound?
- Methodological Answer : Use reaction path search algorithms (e.g., artificial force-induced reaction method) based on quantum chemical calculations (DFT or ab initio) to identify transition states and intermediates. For example, ICReDD integrates computational predictions with experimental validation to narrow optimal conditions, reducing trial-and-error by 60–70% . Focus on optimizing key steps like cyclization of the benzimidazole core or trifluoromethylphenyl coupling, leveraging solvent effect simulations (e.g., COSMO-RS) to select reaction media.
Q. What strategies address contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Purity Control : Ensure compound purity (>95%) via HPLC and elemental analysis, as impurities (e.g., unreacted intermediates) may skew bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent). For instance, evaluate stability under physiological pH (1.2–7.4) to rule out decomposition artifacts .
- Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain variability.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Functional Group Modulation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, chloro) to assess impact on target binding. Analogous studies on pyrido[2,3-d]pyrimidines showed that substituent polarity correlates with kinase inhibition potency .
- Scaffold Hybridization : Fuse the dihydropyrimido-benzimidazole core with bioactive motifs (e.g., furan, oxadiazole) to enhance solubility or bioavailability, as seen in N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzoxazole derivatives .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration or reverse osmosis to separate low-molecular-weight intermediates .
- Chromatography : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation. For scale-up, transition to flash chromatography with silica gel or resin-based stationary phases .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (40–80°C, 75% RH, UV light) and monitor degradation via LC-MS. For hydrolytic stability, incubate in buffers (pH 1–9) and quantify residual compound .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (25°C).
Q. What statistical approaches resolve conflicting data in dose-response studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays using random-effects models to account for inter-study variability.
- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values to identify outliers or assay-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
